4-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide
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Overview
Description
4-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a nitro group, a phthalazinone moiety, and a benzamide group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide typically involves multiple steps. One common method includes the reaction of 4-nitrobenzoyl chloride with 4-oxo-3,4-dihydrophthalazine in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like tetrahydrofuran at low temperatures, followed by gradual warming to room temperature . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The phthalazinone moiety can undergo oxidation to form corresponding oxo derivatives
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide
Major Products Formed
Reduction: 4-amino-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Oxidized phthalazinone derivatives
Scientific Research Applications
4-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms
Medicine: Explored for its anticancer properties due to its ability to inhibit PARP, making it a potential candidate for cancer therapy
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide primarily involves the inhibition of poly (ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in the repair of single-strand DNA breaks. By inhibiting PARP, the compound prevents the repair of DNA damage, leading to the accumulation of DNA breaks and ultimately cell death. This mechanism is particularly effective in cancer cells, which rely heavily on PARP for DNA repair .
Comparison with Similar Compounds
Similar Compounds
2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid: Another compound with a phthalazinone moiety, known for its PARP inhibitory activity
3,4-dihydro-4-oxo-1-phthalazineacetic acid:
Uniqueness
4-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. Its ability to inhibit PARP makes it a valuable compound in cancer research and therapy .
Properties
Molecular Formula |
C16H12N4O4 |
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Molecular Weight |
324.29 g/mol |
IUPAC Name |
4-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide |
InChI |
InChI=1S/C16H12N4O4/c21-15(10-5-7-11(8-6-10)20(23)24)17-9-14-12-3-1-2-4-13(12)16(22)19-18-14/h1-8H,9H2,(H,17,21)(H,19,22) |
InChI Key |
NWCJEZPWNIQISS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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